

## ABT-072 potassium trihydrate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: ABT-072 potassium trihydrate

Cat. No.: B15564757 Get Quote

## **ABT-072 Potassium Trihydrate: A Technical Overview**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **ABT-072 potassium trihydrate**, a potent non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase. This document consolidates key molecular data, mechanism of action, and relevant experimental insights to support ongoing research and development efforts in the field of antiviral therapeutics.

### **Core Molecular and Physicochemical Data**

**ABT-072 potassium trihydrate** is the hydrated potassium salt of ABT-072. The compound's fundamental properties are summarized below.



| Property            | Value                                                                 |
|---------------------|-----------------------------------------------------------------------|
| Molecular Formula   | C24H32KN3O8S                                                          |
| Molecular Weight    | 561.69 g/mol                                                          |
| CAS Number          | 1132940-31-8                                                          |
| Synonyms            | ABT-072 potassium trihydrate                                          |
| Mechanism of Action | Non-nucleoside inhibitor of HCV NS5B RNA-<br>dependent RNA polymerase |

# Mechanism of Action: Inhibition of HCV NS5B Polymerase

ABT-072 is a direct-acting antiviral agent that specifically targets the hepatitis C virus nonstructural protein 5B (NS5B), an RNA-dependent RNA polymerase essential for the replication of the viral genome.[1] As a non-nucleoside inhibitor (NNI), ABT-072 does not bind to the active site of the enzyme in the same manner as nucleoside analogs. Instead, it binds to an allosteric site known as the "palm I" site.[2] This binding event induces a conformational change in the NS5B protein, rendering it inactive and thereby preventing the synthesis of new viral RNA. This targeted mechanism of action makes ABT-072 a highly specific inhibitor of HCV replication with minimal expected off-target effects on host cellular polymerases.





Click to download full resolution via product page

ABT-072 allosterically inhibits HCV NS5B polymerase.

## **Experimental Protocols and Workflows In Vitro HCV Replicon Assay**

The antiviral activity of ABT-072 is commonly assessed using an HCV replicon system. This cell-based assay utilizes human hepatoma cells (e.g., Huh-7) that harbor a subgenomic or full-length HCV RNA that can autonomously replicate. The replicon RNA often contains a reporter gene, such as luciferase, allowing for the quantification of viral replication.

#### Methodology Outline:

- Cell Plating: Plate Huh-7 cells containing the HCV replicon in 96-well plates.
- Compound Addition: Treat the cells with serial dilutions of ABT-072. Include appropriate controls (e.g., vehicle-only, known inhibitor).







- Incubation: Incubate the plates for a defined period (e.g., 48-72 hours) to allow for HCV replication and compound activity.
- Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter gene (e.g., luciferase).
- Data Analysis: Normalize the reporter signal to a measure of cell viability (e.g., using a cytotoxicity assay) and calculate the EC<sub>50</sub> value, which represents the concentration of ABT-072 that inhibits 50% of HCV replication.





Click to download full resolution via product page

Workflow for determining the EC50 of ABT-072.

## **In Vitro NS5B Polymerase Activity Assay**



To directly measure the inhibitory effect of ABT-072 on the NS5B enzyme, a biochemical assay is employed. This assay typically measures the incorporation of labeled nucleotides into a nascent RNA strand using a purified, recombinant NS5B polymerase.

#### Methodology Outline:

- Reaction Setup: Prepare a reaction mixture containing purified HCV NS5B polymerase, a template-primer (e.g., poly(rA)/oligo(dT)), and ribonucleotides (NTPs), including a labeled nucleotide (e.g., [3H]-UTP or a fluorescently labeled nucleotide).
- Inhibitor Addition: Add varying concentrations of ABT-072 to the reaction mixture.
- Initiation and Incubation: Initiate the reaction (e.g., by adding MgCl<sub>2</sub>) and incubate at an optimal temperature (e.g., 30°C) for a specific time.
- Termination: Stop the reaction (e.g., by adding EDTA).
- Detection: Capture the newly synthesized labeled RNA (e.g., on a filter membrane) and quantify the incorporated label.
- Data Analysis: Determine the concentration of ABT-072 that results in 50% inhibition of polymerase activity (IC<sub>50</sub>).

### **Preclinical Pharmacokinetic Studies**

Pharmacokinetic (PK) studies in animal models such as rats and dogs are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of ABT-072.

#### Typical Study Design:

- Animals: Male and female rats and dogs.
- Administration: Intravenous (IV) and oral (PO) administration of ABT-072.
- Dosing: Single dose administration at various dose levels.



- Sample Collection: Serial blood samples are collected at predetermined time points postdosing.
- Bioanalysis: Plasma concentrations of ABT-072 are quantified using a validated analytical method (e.g., LC-MS/MS).
- Pharmacokinetic Analysis: Key PK parameters are calculated, including:
  - Maximum plasma concentration (Cmax)
  - Time to reach Cmax (Tmax)
  - Area under the plasma concentration-time curve (AUC)
  - Half-life (t<sub>1</sub>/<sub>2</sub>)
  - Clearance (CL)
  - Volume of distribution (Vd)
  - Oral bioavailability (F%)

### **Clinical Development and Efficacy**

ABT-072 has been evaluated in clinical trials, typically in combination with other direct-acting antivirals. For instance, a phase 2a trial investigated the combination of ABT-072, the NS3/4A protease inhibitor ABT-450/r, and ribavirin in treatment-naïve, non-cirrhotic patients with HCV genotype 1 and the IL28B CC genotype. In this study, patients received ABT-072 at a dose of 400 mg once daily. The combination therapy was administered for 12 weeks. The primary endpoint was sustained virologic response (SVR), defined as undetectable HCV RNA at 24 weeks post-treatment.

Summary of Key Clinical Trial Data:



| Parameter               | Details                                                                                                                                                                                                      |
|-------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Study Population        | 11 treatment-naïve, non-cirrhotic HCV genotype<br>1-infected patients with IL28B CC genotype.                                                                                                                |
| Treatment Regimen       | ABT-450/r (150/100 mg once daily) + ABT-072 (400 mg once daily) + weight-based ribavirin (1000-1200 mg/day) for 12 weeks.                                                                                    |
| Efficacy                | 10 out of 11 patients (91%) achieved SVR24.                                                                                                                                                                  |
| Safety and Tolerability | The regimen was generally well-tolerated, with most adverse events being mild. Common adverse events included headache, fatigue, nausea, and dry skin. There were no discontinuations due to adverse events. |

This in-depth technical guide provides a comprehensive overview of **ABT-072 potassium trihydrate**, from its fundamental molecular properties to its clinical evaluation. The provided data and experimental outlines are intended to serve as a valuable resource for researchers and professionals in the field of antiviral drug development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. The HCV NS5B nucleoside and non-nucleoside inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bl831.als.lbl.gov [bl831.als.lbl.gov]
- To cite this document: BenchChem. [ABT-072 potassium trihydrate molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15564757#abt-072-potassium-trihydrate-molecular-weight-and-formula]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com